N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-5-fluoro-N-methylpyrimidin-4-amine
Description
N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-5-fluoro-N-methylpyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoxazole ring, a piperidine moiety, and a pyrimidine core, making it a versatile molecule for research and industrial purposes.
Properties
Molecular Formula |
C21H24FN5O |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-6-cyclopropyl-5-fluoro-N-methylpyrimidin-4-amine |
InChI |
InChI=1S/C21H24FN5O/c1-26(20-18(22)19(15-6-7-15)23-13-24-20)12-14-8-10-27(11-9-14)21-25-16-4-2-3-5-17(16)28-21/h2-5,13-15H,6-12H2,1H3 |
InChI Key |
MVVRGDVHZHACKD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CCN(CC1)C2=NC3=CC=CC=C3O2)C4=NC=NC(=C4F)C5CC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-5-fluoro-N-methylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the benzoxazole and piperidine intermediates. The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives. The piperidine moiety is often introduced via nucleophilic substitution reactions involving piperidine and suitable electrophiles.
The final step involves coupling the benzoxazole-piperidine intermediate with a pyrimidine derivative under controlled conditions. This step may require the use of catalysts, such as palladium or copper, to facilitate the coupling reaction. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-5-fluoro-N-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzoxazole, piperidine, or pyrimidine rings, introducing new substituents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, copper
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
Scientific Research Applications
N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-5-fluoro-N-methylpyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-5-fluoro-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting the metabolic processes in which the enzyme is involved .
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}amine
- N- (benzo[d]thiazol-2-yl)-2- [phenyl (2-(piperidin-1-yl)ethylamino]benzamides
- N- {1- [2- (1,3-dioxan-2-yl)ethyl]piperidin-4-yl}-N- (4-fluorobenzyl)-2- [4- (1,2,4-triazol-4-yl)phenyl]acetamide
Uniqueness
N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-5-fluoro-N-methylpyrimidin-4-amine is unique due to its combination of a benzoxazole ring, a piperidine moiety, and a pyrimidine core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
